Strospeside - 109279-30-3

Strospeside

Catalog Number: EVT-10917301
CAS Number: 109279-30-3
Molecular Formula: C30H46O9
Molecular Weight: 550.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Strospeside is a cardenolide glycoside in which the parent structure gitoxigenin is glycosylated at the 3beta-hydroxy group by beta-D-digitalose. It is functionally related to a gitoxigenin.
Strospeside is a natural product found in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.
Overview

Strospeside, also known as Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside primarily sourced from the shoots of the parasitic plant Cuscuta reflexa. This compound is notable for its potent cytotoxic effects against various cancer cell lines, particularly renal and prostate cancers. Strospeside is classified under glycosides, which are compounds formed from a sugar and another functional group or molecule. The physiological actions of glycosides are closely linked to their aglycone components, which in this case is derived from gitoxigenin .

Synthesis Analysis

Methods

Strospeside can be synthesized through the glycosylation of gitoxigenin at the 3β-hydroxy group using β-D-digitalose. This reaction typically involves specific conditions that facilitate the formation of the glycosidic bond, leading to the final product .

Technical Details

The synthesis process can vary, but it generally requires controlled temperatures and pH levels to optimize yield and purity. The glycosylation reaction may also involve catalysts or specific solvents to enhance the reaction rate and efficiency. Industrial production often focuses on extraction methods from natural sources, ensuring that the compound retains its biological activity .

Molecular Structure Analysis

Structure

Strospeside has a molecular formula of C30H46O9, indicating a complex structure typical of cardenolide glycosides. The core structure is based on gitoxigenin, which is modified through the addition of a sugar moiety at the 3β-hydroxy position .

Data

The molecular weight of Strospeside is approximately 542.68 g/mol. Its structural representation highlights the presence of multiple hydroxyl groups and a sugar component that contribute to its solubility and reactivity .

Chemical Reactions Analysis

Reactions

Strospeside participates in several types of chemical reactions:

  • Oxidation: This compound can be oxidized to produce various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify either the glycosidic linkage or the aglycone part of the molecule using agents like sodium borohydride.
  • Substitution: Substitution reactions may occur at both the glycosidic linkage and aglycone parts, often involving nucleophiles or halogens as reagents.

Technical Details

The specific products formed during these reactions depend heavily on the conditions applied (temperature, pressure, concentration) and the reagents used. For instance, oxidation may yield different oxidized derivatives depending on whether mild or strong oxidizing agents are employed.

Mechanism of Action

Strospeside exerts its pharmacological effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac tissues. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium influx through sodium-calcium exchange mechanisms. The result is a positive inotropic effect (increased force of contraction) while also exhibiting negative chronotropic effects (reduced heart rate) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Strospeside is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Molecular Weight: 542.68 g/mol
  • Melting Point: Specific melting point data for Strospeside may vary based on purity but is generally around 210°C.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions .
Applications

Strospeside has several significant applications in scientific research:

  • Chemistry: It serves as a model compound for studying glycosylation reactions and cardenolide glycosides.
  • Biology: Research into its cytotoxic effects has highlighted its potential for treating renal and prostate cancers.
  • Medicine: Its cardioprotective properties are being investigated for potential therapeutic applications in heart diseases.
  • Industry: Strospeside's role in drug development emphasizes its importance in pharmaceutical research aimed at creating new therapeutic agents .
Biosynthetic Pathways & Metabolic Engineering of Strospeside

Cardiac Glycoside Biosynthesis in Digitalis spp.

Precursor Pathways for Cardenolide Synthesis

Cardiac glycoside biosynthesis initiates with the mevalonate (MVA) pathway, producing the fundamental isoprenoid building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors undergo condensation to form geranylgeranyl diphosphate, which cyclizes to yield the steroidal nucleus. Cholesterol serves as the primary aglycone scaffold, undergoing extensive enzymatic modifications to form the cardenolide backbone characteristic of strospeside. This process involves a cascade of oxidation, reduction, and glycosylation reactions, with progesterone and pregnenolone identified as key intermediates [3]. Notably, the Digitalis genus exhibits species-specific variations in intermediate flux, influencing the yield of terminal glycosides like strospeside [9].

Enzymatic Modifications in Strospeside Formation

Strospeside (C~30~H~46~O~9~; MW 550.7 g/mol) biosynthesis involves three critical enzymatic phases following aglycone formation:

  • Hydroxylation: Position-specific oxidation at C-14 and C-16 of the steroid nucleus, mediated by cytochrome P450 monooxygenases (CYP450s).
  • Glycosylation: Attachment of the rare sugar D-digitalose to the hydroxyl group at C-3 of gitoxigenin, catalyzed by UDP-glycosyltransferases (UGTs). Strospeside is specifically characterized as gitoxigenin 3-O-monodigitaloside [6].
  • Methylation: O-methylation of the sugar moiety, facilitated by S-adenosylmethionine-dependent methyltransferases .

Table 1: Key Enzymatic Modifications in Strospeside Biosynthesis

Reaction TypeEnzyme ClassPosition ModifiedChemical Outcome
HydroxylationCYP450 MonooxygenaseC-14, C-16 of steroidIntroduction of hydroxyl groups
GlycosylationUDP-GlycosyltransferaseC-3 of aglyconeAttachment of D-digitalose
O-MethylationMethyltransferaseC-3' of sugarFormation of 3-O-methyl-D-digitalose

Role of SCL14, DWF1, and HYD1 Genes in Steroid Backbone Assembly

The assembly of the steroid backbone prerequisite for strospeside involves tightly coordinated gene activity:

  • SCL14 (Scarecrow-Like Protein 14): Regulates early sterol biosynthesis by activating downstream targets, including DWF1. Its suppression leads to incomplete cyclization of the steroid ring [4].
  • DWF1 (Delta24-Sterol Reductase): Catalyzes the reduction of Δ24 bonds in sterol intermediates, converting intermediates like episterol into functional sterols. DWF1 knockout mutants exhibit severe defects in cardenolide accumulation .
  • HYD1 (Hydra1 Gene Homolog): Encodes a C-8 sterol isomerase essential for converting Δ^8^-sterols to Δ^7^-sterols. This isomerization is critical for establishing the correct stereochemistry of the cardenolide nucleus [9].

Jasmonate Signaling in Secondary Metabolite Induction

Methyl Jasmonate (MeJA)-Mediated Transcriptional Regulation

Methyl jasmonate (MeJA) functions as a master elicitor of cardiac glycoside biosynthesis in Digitalis purpurea. It triggers a signaling cascade that activates transcription factors (TFs) binding to jasmonate-responsive elements (JREs) in promoters of pathway genes. MeJA treatment (100 μM) upregulates genes encoding CYP450s, UGTs, and steroid dehydrogenases within 6–12 hours. This induction correlates with a 2.3–4.1 fold increase in strospeside accumulation in hairy root cultures and leaves, confirming its role as a potent metabolic switch [9].

Temporal Dynamics of JAZ3 Repression and Pathway Activation

The JASMONATE-ZIM DOMAIN (JAZ) repressor proteins are central to the timing of MeJA responses:

  • Early Induction Phase (0–12h): JAZ3 expression transiently increases, sequestering activators like MYC2-TFs and temporarily repressing the pathway.
  • Repression Phase (24–48h): JAZ3 undergoes SCF^COI1^-mediated ubiquitination and proteasomal degradation. This releases MYB and bHLH TFs, enabling sustained activation of SCL14, DWF1, and HYD1, and downstream structural genes .

Table 2: Temporal Gene Expression Profile Following MeJA Treatment

Time Post-MeJAJAZ3 ExpressionSCL14 ExpressionDWF1 ExpressionHYD1 Expression
0 hoursBaselineBaselineBaselineBaseline
6 hours↑ 3.2-fold
24 hours↓ 5.8-fold↑ 4.1-fold↑ 3.7-fold↑ 4.3-fold
48 hours↓ 8.9-fold↑ 6.5-fold↑ 5.2-fold↑ 7.0-fold

Multi-Omics Integration for Pathway Elucidation

Transcriptome-Metabolome Co-Expression Networks via WGCNA

Weighted Gene Co-expression Network Analysis (WGCNA) integrates RNA-seq data from eight Digitalis purpurea tissues (flowers, leaves, petioles) with LC/TOF/MS-based metabolomics profiling. This approach identifies modules of co-expressed genes significantly correlated (|r| > 0.85; p < 0.001) with cardiac glycoside abundance, including strospeside, digitoxin, and gitoxin. Key steps include:

  • Network Construction: Calculation of pairwise Pearson correlations between all genes, transformed into adjacency matrices using a soft-power threshold (β = 12) to ensure scale-free topology.
  • Module Detection: Hierarchical clustering and dynamic tree cutting partition genes into 38 modules, with "brown" and "turquoise" modules showing strongest association (r = 0.93 and 0.89) with cardenolides [3].
  • Eigengene Validation: Module eigengenes (first principal components) quantitatively link transcript clusters to strospeside accumulation across developmental stages [3] [10].

Identification of Hub Genes in Cardiac Glycoside Modules

Hub genes within cardenolide-associated modules exhibit the highest intramodular connectivity (k~ME~ > 0.95) and include:

  • Transcription Factors: MYB3, MYB6, and MYB46 (regulators of flavonoid/steroid pathways), and bHLH131 (homolog of anthocyanin activators).
  • Structural Enzymes: CYP82Y1 (putative steroid hydroxylase), UGT74J1 (gitoxigenin glycosyltransferase), and SDR1 (short-chain dehydrogenase).
  • Transporters: MATE2 (vacuolar cardenolide transporter) and ABCG11 (membrane efflux protein) [3] [5].

Table 3: Hub Genes in Cardiac Glycoside Co-Expression Modules

Gene IdentifierFunctionModule Membership (k~ME~)Gene Significance (GS)
MYB46Transcriptional activator0.970.91
CYP82Y1Steroid hydroxylase0.960.89
UGT74J1Glycosyltransferase0.950.93
MATE2Vacuolar transporter0.940.87
bHLH131TF dimerization partner0.930.85

Yeast one-hybrid assays confirm MYB46 binding to promoters of CYP82Y1 and UGT74J1, positioning it as a master regulator of the glycosidation steps essential for strospeside formation [3] [5]. This multi-omics framework enables targeted metabolic engineering by pinpointing genetic levers for enhancing strospeside production.

Properties

CAS Number

109279-30-3

Product Name

Strospeside

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1

InChI Key

CPFNIKYEDJFRAT-RVPZLBNISA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O

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